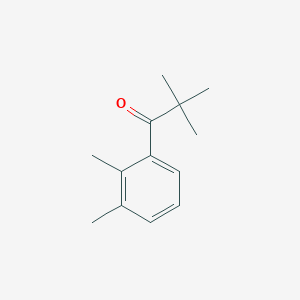

2',2,2,3'-TETRAMETHYLPROPIOPHENONE

Description

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9-7-6-8-11(10(9)2)12(14)13(3,4)5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYZRNXUGXYDAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611198 | |

| Record name | 1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-21-7 | |

| Record name | 1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 2,2',4',6'-Tetramethylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 2,2',4',6'-tetramethylpropiophenone (CAS No. 2040-22-4). It includes a detailed summary of its physicochemical properties, a thorough experimental protocol for its synthesis via Friedel-Crafts acylation, and an analysis of its spectroscopic data. Additionally, this guide explores its application as a photoinitiator and discusses the limited available information regarding its biological activity. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

2,2',4',6'-Tetramethylpropiophenone, also known by its IUPAC name 2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one, is an aromatic ketone. While experimentally determined physical properties are not widely published, predicted values and information from analogous compounds provide valuable insights. The compound is expected to be a liquid at room temperature with a relatively high boiling point, necessitating purification by vacuum distillation.[1]

Table 1: Physicochemical Properties of 2,2',4',6'-Tetramethylpropiophenone

| Property | Value | Source |

| IUPAC Name | 2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one | PubChem[2] |

| CAS Number | 2040-22-4 | PubChem[2] |

| Molecular Formula | C₁₃H₁₈O | CymitQuimica[3] |

| Molecular Weight | 190.28 g/mol | CymitQuimica[3] |

| Boiling Point | 268.7 ± 9.0 °C (Predicted) | ChemicalBook[4] |

| Density | 0.936 ± 0.06 g/cm³ (Predicted) | ChemicalBook[4] |

| Melting Point | Not available (Analogous trimethoxyphenyl compounds: 118–120°C) | Benchchem[5] |

| Solubility | Soluble in polar solvent mixtures (e.g., Acetonitrile/Water) | Benchchem[5] |

Synthesis

The primary method for the synthesis of 2,2',4',6'-tetramethylpropiophenone is the Friedel-Crafts acylation of 1,3,5-trimethylbenzene (mesitylene) with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[6][7]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established procedures for Friedel-Crafts acylation reactions.[8][9]

Materials:

-

1,3,5-Trimethylbenzene (Mesitylene)

-

Isobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension in an ice bath.

-

In the addition funnel, prepare a solution of isobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Add the isobutyryl chloride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, add a solution of mesitylene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.

-

Once the addition of mesitylene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain 2,2',4',6'-tetramethylpropiophenone as a colorless to pale yellow liquid.[1]

Synthesis Workflow Diagram

Caption: Friedel-Crafts acylation synthesis workflow.

Spectroscopic Data

The structural elucidation of 2,2',4',6'-tetramethylpropiophenone is confirmed through various spectroscopic techniques.

NMR Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values and should be confirmed with experimental data.)

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| Aromatic-H | ~6.8 | Carbonyl-C | ~210 |

| Methine-H (isopropyl) | ~3.5 (septet) | Aromatic-C (quaternary) | ~135-140 |

| Methyl-H (para) | ~2.3 | Aromatic-C-H | ~128 |

| Methyl-H (ortho) | ~2.1 | Methine-C (isopropyl) | ~38 |

| Methyl-H (isopropyl) | ~1.1 (doublet) | Methyl-C (para) | ~21 |

| Methyl-C (ortho) | ~19 | ||

| Methyl-C (isopropyl) | ~19 |

Infrared (IR) Spectroscopy

The IR spectrum of 2,2',4',6'-tetramethylpropiophenone would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically observed in the region of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic ring and alkyl groups. The sample is typically prepared as a neat film between salt plates (NaCl or KBr) or as a solution in a suitable solvent like carbon tetrachloride (CCl₄).

Mass Spectrometry (MS)

In mass spectrometry, 2,2',4',6'-tetramethylpropiophenone is expected to show a molecular ion peak (M⁺) at m/z = 190. The fragmentation pattern would likely involve α-cleavage, leading to the formation of characteristic fragment ions.[12] Electron ionization (EI) is a common ionization method for this type of analysis.[13][14][15]

Expected Fragmentation Pattern:

-

m/z = 147: Loss of an isopropyl radical (•CH(CH₃)₂)

-

m/z = 119: Formation of the trimethylbenzoyl cation ([C₁₀H₁₁O]⁺)

-

m/z = 43: Formation of the isopropyl cation ([CH(CH₃)₂]⁺)

Applications and Biological Activity

Photoinitiator in Polymerization

2,2',4',6'-Tetramethylpropiophenone can function as a Type I photoinitiator.[5] Upon exposure to UV light, it undergoes a Norrish Type I cleavage, a homolytic cleavage of the bond between the carbonyl group and the α-carbon, to generate two free radicals.[1] These radicals can then initiate polymerization reactions of monomers, such as acrylates.[16]

Caption: Mechanism of photoinitiation.

Biological Activity and Drug Development

Currently, there is a lack of significant published research on the specific biological activities of 2,2',4',6'-tetramethylpropiophenone or its direct involvement in any signaling pathways relevant to drug development. While the propiophenone scaffold is present in some medicinally relevant molecules, this particular compound has not been a prominent focus of such studies.[5] Further research is required to determine its potential pharmacological properties, including its cytotoxicity and any interactions with biological targets.

Conclusion

2,2',4',6'-Tetramethylpropiophenone is a well-defined chemical entity with predictable properties based on its structure. Its synthesis is achievable through standard organic chemistry techniques like the Friedel-Crafts acylation. The primary documented application for this compound is as a photoinitiator in polymerization reactions. While its potential in drug development and its biological activity remain largely unexplored, this guide provides a solid foundation of its core chemical properties for any future investigations in these areas. Researchers are encouraged to perform experimental validation of the predicted physicochemical properties and to explore the potential biological applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Propiophenone, 2,2',4',6'-tetramethyl- | C13H18O | CID 245131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 25115-80-4 CAS MSDS (2',2,2,6'-TETRAMETHYLPROPIOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Propiophenone, 2,2',4',6'-tetramethyl- | 2040-22-4 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 12. Mass spectrometric investigation of 2-aminopropiophenones and some of their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. api.pageplace.de [api.pageplace.de]

- 15. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure of 2,2',4',6'-Tetramethylpropiophenone

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 2,2',4',6'-tetramethylpropiophenone. Due to a likely typographical error in the initial query for "2',2,2,3'-tetramethylpropiophenone," this document focuses on the well-documented and structurally plausible isomer, 2,2',4',6'-tetramethylpropiophenone. This guide summarizes key molecular identifiers, physicochemical properties, and typical experimental protocols for its synthesis and analysis. Spectroscopic data, where available, is presented alongside predicted values to facilitate its identification and characterization. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Molecular Identity and Structure

2,2',4',6'-Tetramethylpropiophenone, a substituted aromatic ketone, is characterized by a propiophenone core with four methyl groups. Two methyl groups are attached to the alpha-carbon of the ethyl chain, and three methyl groups are substituted on the phenyl ring at the 2', 4', and 6' positions.

Table 1: Molecular Identifiers for 2,2',4',6'-Tetramethylpropiophenone

| Identifier | Value | Reference |

| IUPAC Name | 2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one | |

| Synonyms | Isopropyl mesityl ketone, 1-Mesityl-2-methyl-1-propanone | [1] |

| CAS Number | 2040-22-4 | [1] |

| Molecular Formula | C₁₃H₁₈O | [1] |

| Molecular Weight | 190.28 g/mol | [1] |

| SMILES String | CC1=CC(=C(C(=C1)C)C(=O)C(C)C)C | |

| InChI Key | SAEXDBIYAUHTAA-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of 2,2',4',6'-tetramethylpropiophenone are influenced by its molecular structure, particularly the steric hindrance around the carbonyl group.

Table 2: Physicochemical Data for 2,2',4',6'-Tetramethylpropiophenone

| Property | Value | Reference |

| Density | 0.936 g/cm³ (Predicted) | [1] |

| Boiling Point | 279.7 °C (Predicted) | [1] |

| Flash Point | 113.3 °C (Predicted) | [1] |

| Refractive Index | 1.502 (Predicted) | [1] |

| XLogP3 | 3.5 | [1] |

Spectroscopic Data (Experimental and Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.8 (s, 2H) | Singlet |

| Methine CH | 3.5 (sept, 1H) | Septet |

| Isopropyl CH₃ | 1.2 (d, 6H) | Doublet |

| 4'-CH₃ | 2.3 (s, 3H) | Singlet |

| 2',6'-CH₃ | 2.1 (s, 6H) | Singlet |

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | ~210 |

| Aromatic C (quaternary) | ~135-140 |

| Aromatic CH | ~128 |

| Methine CH | ~35 |

| Isopropyl CH₃ | ~18 |

| Aromatic CH₃ | ~20-21 |

Infrared (IR) Spectroscopy

Table 5: Typical Infrared Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1680-1700 | Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2970 | Strong |

| Aromatic C=C Stretch | 1600, 1450 | Medium-Strong |

| C-H Bend (Isopropyl) | 1370-1385 | Medium |

Mass Spectrometry (MS)

The mass spectrum of 2,2',4',6'-tetramethylpropiophenone is expected to show a molecular ion peak at m/z = 190. Key fragmentation patterns would likely involve the cleavage of the acyl group.

Table 6: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion |

| 190 | [M]⁺ (Molecular Ion) |

| 147 | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 119 | [C₉H₁₁]⁺ (Mesityl cation) |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. For 2,2',4',6'-tetramethylpropiophenone, this would involve the reaction of mesitylene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Isobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis under anhydrous conditions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add isobutyryl chloride dropwise to the stirred suspension.

-

After the addition is complete, add mesitylene dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully pouring the mixture over crushed ice and dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the synthesis and characterization of 2,2',4',6'-tetramethylpropiophenone.

Caption: Overview of molecular information for 2,2',4',6'-tetramethylpropiophenone.

Caption: General experimental workflow for synthesis and characterization.

References

An In-depth Technical Guide to the Synthesis of 2',2,2,3'-Tetramethylpropiophenone

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2',2,2,3'-tetramethylpropiophenone, tailored for researchers, scientists, and professionals in drug development. The synthesis is primarily achieved through a two-step process involving the preparation of pivaloyl chloride followed by a Friedel-Crafts acylation of 2,3-dimethyltoluene.

Step 1: Synthesis of 2,2-Dimethylpropanoyl Chloride (Pivaloyl Chloride)

The initial step involves the conversion of pivalic acid to its corresponding acyl chloride, pivaloyl chloride. This is a standard procedure in organic synthesis, often accomplished using a variety of chlorinating agents.

Experimental Protocol:

A common method for this conversion utilizes phosphorus trichloride. In a well-ventilated fume hood, a stirred solution of 2,2-dimethylpropanoic acid (pivalic acid) is heated to approximately 60°C. Phosphorus trichloride is then added dropwise over a period of 3-4 hours. Following the addition, the reaction mixture is maintained at this temperature with continued stirring for an additional 2.5-3 hours to ensure the completion of the reaction. The resulting pivaloyl chloride can then be isolated and purified by separating the supernatant and subsequent distillation, collecting the fraction at 104-105°C.

| Reagent/Parameter | Value | Molar Ratio |

| 2,2-Dimethylpropanoic Acid | 1.0 equivalent | 1 |

| Phosphorus Trichloride | 0.35 - 0.45 equivalents | 0.35 - 0.45 |

| Reaction Temperature | 60°C | - |

| Reaction Time | 5.5 - 7 hours | - |

| Boiling Point of Pivaloyl Chloride | 105-106°C | - |

| Yield | Data not available in searched literature | - |

Step 2: Friedel-Crafts Acylation of 2,3-Dimethyltoluene

The core of the synthesis is the Friedel-Crafts acylation of 2,3-dimethyltoluene with the previously synthesized pivaloyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1]

Reaction Mechanism:

The reaction proceeds through the formation of an acylium ion. The Lewis acid (AlCl₃) coordinates to the chlorine atom of pivaloyl chloride, facilitating the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion.[1] This electrophile then attacks the electron-rich aromatic ring of 2,3-dimethyltoluene. The methyl groups on the toluene ring are activating and direct the incoming electrophile to the ortho and para positions. Due to steric hindrance from the existing methyl groups, the acylation is expected to predominantly occur at the para position (C4) relative to the methyl groups, yielding this compound. A subsequent deprotonation of the arenium ion intermediate regenerates the aromatic system and the AlCl₃ catalyst.[1]

Experimental Protocol:

In a dry reaction vessel equipped with a stirrer and under an inert atmosphere, anhydrous aluminum chloride is suspended in a suitable solvent like dichloromethane. The mixture is cooled in an ice bath to 0°C. Pivaloyl chloride is then added dropwise to the cooled suspension. Following this, a solution of 2,3-dimethyltoluene in dichloromethane is added slowly. After the complete addition, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by thin-layer chromatography.

The reaction is then quenched by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent like sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product can be purified by distillation or column chromatography to yield the final product, this compound.

| Reagent/Parameter | Value | Molar Ratio (Example) |

| 2,3-Dimethyltoluene | 1.0 equivalent | 1 |

| Pivaloyl Chloride | 1.1 equivalents | 1.1 |

| Aluminum Chloride | 1.1 equivalents | 1.1 |

| Solvent | Dichloromethane | - |

| Reaction Temperature | 0°C to Room Temperature | - |

| Yield | Data not available in searched literature | - |

Potential Side Reaction: It is important to note that the Friedel-Crafts reaction with pivaloyl chloride can sometimes lead to an unusual alkylation product. The acylium ion intermediate can decompose via decarbonylation to form a stable tert-butyl carbocation.[2][3] This carbocation can then act as the electrophile, leading to the formation of tert-butyl-2,3-dimethylbenzene instead of the desired ketone.[2][3] The reaction conditions, particularly temperature, can influence the ratio of acylation to alkylation products.

Visualizations

Synthesis Pathway for this compound

Caption: Overall synthesis pathway from pivalic acid to the final product.

Mechanism of Friedel-Crafts Acylation

Caption: Mechanism of the Friedel-Crafts acylation step.

References

Technical Guide: An Overview of Tetramethylpropiophenone Isomers

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the chemical properties and synthesis of tetramethylpropiophenone isomers. The primary focus of the inquiry was 2',2,2,3'-Tetramethylpropiophenone. However, a comprehensive search of publicly available chemical databases and literature did not yield a specific CAS number or detailed experimental data for this particular isomer. This suggests that this compound is either a novel compound or not widely reported in scientific literature.

To provide a valuable resource for researchers in this area, this guide presents available data on a closely related and commercially available isomer, 2,2,3',4'-Tetramethylpropiophenone (CAS No. 7397-00-4) .[1][2][3][4][5] Additionally, this document includes a representative synthetic protocol for a structurally similar compound and a general workflow for chemical synthesis and characterization, which are broadly applicable in the field of drug development and chemical research.

Compound Data

While specific data for this compound is not available, the following table summarizes key information for structurally related isomers to provide a comparative context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,2,3',4'-Tetramethylpropiophenone | 7397-00-4 | C13H18O | 190.28 |

| 2,2',4',6'-Tetramethylpropiophenone | 2040-22-4 | C13H18O | 190.28[6][7] |

| 2',2,2,6'-Tetramethylpropiophenone | 25115-80-4 | C13H18O | 190.28[8] |

Experimental Protocols

Due to the lack of specific synthetic procedures for this compound, a representative protocol for the synthesis of a related chalcone, (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one, is provided below. This Claisen-Schmidt condensation reaction illustrates a common method for forming carbon-carbon bonds in the synthesis of substituted ketones.[9]

Synthesis of (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one [9]

-

Preparation of Reactant Solution: A solution of 1-(2,3,5,6-tetramethylphenyl)ethan-1-one (2.00 g, 11.3 mmol) is prepared in 30 mL of 95% aqueous ethanol. Gentle heating may be required to achieve complete dissolution.

-

Addition of Aldehyde: To this solution, mesitaldehyde (1.68 g, 1.7 mL, 11.3 mmol) is added in one portion.

-

Initiation of Condensation: An aqueous solution of potassium hydroxide (4 mL, 7.1 M) is added dropwise over a period of 1 minute with continuous stirring. The mixture will typically turn yellow.[9]

-

Reaction and Product Isolation: The reaction mixture is stirred for 5 hours, during which a colorless precipitate should form. This solid product is then isolated by filtration.

-

Purification: The crude product is purified by recrystallization from ethanol to yield crystals of suitable quality for further analysis, such as X-ray diffraction.[9]

Visualized Workflows and Pathways

As no specific signaling pathways involving tetramethylpropiophenones were identified, a generalized workflow for the synthesis and characterization of a novel chemical compound is presented below. This logical diagram is relevant for researchers and professionals in drug development and chemical synthesis.

Caption: General Workflow for Chemical Synthesis and Characterization.

References

- 1. CAS NO. 7397-00-4 | 2,2,3',4'-TETRAMETHYLPROPIOPHENONE | C13H18O [localpharmaguide.com]

- 2. 7397-00-4| 2,2,3',4'-Tetramethylpropiophenone| Ambeed [ambeed.com]

- 3. AB364032 | CAS 7397-00-4 – abcr Gute Chemie [abcr.com]

- 4. CAS Number List_7_Page52_Chemicalbook [chemicalbook.com]

- 5. 7397-00-4|2,2,3',4'-Tetramethylpropiophenone|BLDpharm [bldpharm.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. Propiophenone, 2,2',4',6'-tetramethyl- | C13H18O | CID 245131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2',2,2,6'-TETRAMETHYLPROPIOPHENONE | 25115-80-4 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

In-depth Technical Guide: 2',2,2,3'-Tetramethylpropiophenone Mechanism of Action

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the mechanism of action for 2',2,2,3'-tetramethylpropiophenone. At present, there is no publicly available research or data detailing the biological activity, pharmacological properties, or cellular targets of this specific chemical compound.

Searches of prominent scientific databases and chemical repositories have yielded no peer-reviewed articles, patents, or technical reports that would elucidate its mechanism of action. The compound, with CAS Number 130323-74-3, is listed by some chemical suppliers for laboratory use, but these listings do not provide any information regarding its biological effects.

Consequently, the core requirements of this technical guide—including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways—cannot be fulfilled due to the absence of foundational scientific research on this compound.

While information exists for other compounds containing a "tetramethyl" moiety, such as tetramethylpyrazine nitrone which has been studied for its neuroprotective effects, these molecules are structurally distinct and their mechanisms of action cannot be extrapolated to this compound.

This lack of available information underscores a potential area for novel scientific inquiry. Future research would be necessary to determine any potential biological activity and subsequent mechanism of action for this compound. Such research would likely involve initial screening assays to identify any cellular or physiological effects, followed by more in-depth studies to determine its molecular targets and signaling pathways.

This compound represents an uncharacterized chemical entity from a pharmacological and biological perspective. Professionals in drug development and scientific research should be aware that any investigation into this compound would be entering uncharted territory. There is currently no scientific basis to suggest any therapeutic potential or specific biological function. Any consideration of this compound for research or development purposes would require extensive and fundamental exploratory studies to first establish its basic biological and toxicological profile.

Spectroscopic and Methodological Analysis of 2',2,2,3'-Tetramethylpropiophenone

Introduction

2',2,2,3'-Tetramethylpropiophenone is a chemical compound of interest in various fields of chemical research and development. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This document provides a summary of available spectroscopic data and the methodologies used for its acquisition. Due to the limited publicly available, peer-reviewed data for this specific molecule, this guide also outlines general experimental protocols applicable to the characterization of similar aromatic ketones.

Spectroscopic Data

A comprehensive search of scientific literature and chemical databases reveals a scarcity of specific, publicly available spectroscopic data for this compound. Therefore, the following tables are presented as a template, illustrating how such data would be structured. The values provided are hypothetical and based on typical ranges for similar chemical structures.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Hypothetical | Hypothetical | Hypothetical | Hypothetical |

| 7.2-7.4 | m | 4H | Aromatic (C₆H₄) |

| 3.0 | q | 1H | CH |

| 2.4 | s | 3H | Ar-CH₃ |

| 1.2 | d | 6H | CH(CH₃)₂ |

| 1.1 | s | 3H | C-CH₃ |

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Hypothetical | Hypothetical | Hypothetical |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2970 | Strong | Aliphatic C-H Stretch |

| ~1685 | Strong | C=O (Ketone) Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |

| ~1380, ~1365 | Medium | C-H Bending (gem-dimethyl) |

Table 3: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Fragment Assignment |

| Hypothetical | Hypothetical | Hypothetical |

| 190 | 40 | [M]⁺ (Molecular Ion) |

| 147 | 100 | [M - C₃H₇]⁺ |

| 119 | 80 | [C₉H₁₁]⁺ |

| 91 | 60 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are standard in organic chemistry laboratories.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: The sample is placed in the spectrometer. Standard acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 16-64 scans are typically averaged.

-

¹³C NMR Acquisition: Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024 or more). Proton decoupling is used to simplify the spectrum.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For a liquid sample, a drop is placed between two salt plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹. The final spectrum is an average of 16-32 scans.

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Impact (EI) is a common ionization method for this type of molecule, typically using an electron beam of 70 eV.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

An In-depth Technical Guide to the Solubility Profile of Tetramethylpropiophenone Isomers

Disclaimer: Initial searches for "2',2,2,3'-Tetramethylpropiophenone" did not yield specific data, suggesting a potential ambiguity in the chemical nomenclature. This guide will focus on the closely related and well-documented isomer, 2,2',4',6'-Tetramethylpropiophenone , and provide a general solubility profile applicable to aromatic ketones of similar structure. The principles and methodologies described herein are broadly applicable for researchers, scientists, and drug development professionals working with this class of compounds.

Introduction to Aromatic Ketones and Solubility

Aromatic ketones, such as tetramethylpropiophenone isomers, are characterized by a ketone functional group attached to at least one aromatic ring. Their solubility is primarily governed by the interplay between the polar carbonyl group and the nonpolar aromatic and alkyl substituents. Generally, aromatic ketones are insoluble in water but soluble in a range of organic solvents.[1][2] The large nonpolar surface area of the molecule typically dominates its interaction with solvents, making it more compatible with nonpolar or moderately polar organic solvents.

The specific isomer, 2,2',4',6'-tetramethylpropiophenone, features significant steric hindrance around the carbonyl group due to the ortho-methyl groups on the phenyl ring and the methyl groups on the propyl chain.[3] This steric shielding can influence the accessibility of the polar carbonyl group to solvent molecules, potentially affecting its solubility in highly polar or protic solvents.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of 2,2',4',6'-Tetramethylpropiophenone

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene, Diethyl ether | Soluble | The large nonpolar structure of the tetramethylpropiophenone isomer will readily interact with nonpolar solvents through van der Waals forces. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl acetate, Dichloromethane | Soluble | These solvents can interact with the polar carbonyl group while also solvating the nonpolar portions of the molecule. |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The ability to act as hydrogen bond acceptors allows for some interaction with the carbonyl oxygen, but the large nonpolar part of the molecule limits overall solubility. |

| Aqueous (Neutral) | Water | Insoluble | The molecule is predominantly nonpolar and lacks sufficient hydrogen bonding capability to overcome the strong cohesive forces of water.[1] |

| Aqueous (Acidic) | 5% Hydrochloric Acid (HCl) | Insoluble | The ketone functional group is not basic enough to be protonated by dilute acid, thus no significant increase in solubility is expected.[5] |

| Aqueous (Basic) | 5% Sodium Hydroxide (NaOH) | Insoluble | The molecule lacks acidic protons and will not react with a dilute base to form a soluble salt. |

Experimental Protocol for Qualitative Solubility Determination

The following is a generalized experimental protocol for determining the qualitative solubility of a solid organic compound like 2,2',4',6'-tetramethylpropiophenone.

3.1. Objective: To determine the solubility of the test compound in various solvents, classifying it based on its solubility in water, dilute acid, and dilute base.[6]

3.2. Materials:

-

Test compound (e.g., 2,2',4',6'-tetramethylpropiophenone)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Solvents:

-

Deionized water

-

Hexane (or other nonpolar solvent)

-

Ethanol (or other polar protic solvent)

-

Acetone (or other polar aprotic solvent)

-

5% (w/v) aqueous Sodium Hydroxide (NaOH)

-

5% (v/v) aqueous Hydrochloric Acid (HCl)

-

3.3. Procedure:

-

Preparation: Place approximately 20-30 mg of the finely powdered test compound into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube in small portions.[6]

-

Mixing: After each addition, vigorously shake or vortex the test tube for at least 60 seconds to ensure thorough mixing.[4]

-

Observation: Observe the mixture against a well-lit background.

-

Soluble: The compound completely dissolves, leaving no visible solid particles.

-

Sparingly Soluble: A small portion of the compound dissolves, but undissolved solid remains.

-

Insoluble: The compound does not appear to dissolve at all.[4]

-

-

Systematic Testing: Perform the solubility tests sequentially as outlined in the workflow diagram below (Figure 1). Start with water. If the compound is insoluble in water, proceed to test its solubility in 5% HCl and 5% NaOH in separate test tubes.[7][8]

3.4. Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

Handle all organic solvents in a well-ventilated fume hood.

-

Dispose of chemical waste according to institutional guidelines.

Visualization of Experimental Workflow

The logical progression of a qualitative solubility analysis can be visualized as a flowchart. This diagram outlines the decision-making process for classifying an unknown organic compound based on its solubility in different media.

Caption: A flowchart illustrating the systematic procedure for determining the qualitative solubility of an organic compound.

Conclusion

The solubility profile of tetramethylpropiophenone isomers, exemplified by 2,2',4',6'-tetramethylpropiophenone, is characteristic of a nonpolar aromatic ketone. It is expected to be soluble in a wide range of nonpolar and polar aprotic organic solvents, sparingly soluble in polar protic solvents, and insoluble in aqueous solutions of varying pH. The provided experimental protocol and workflow offer a systematic approach for the qualitative determination of its solubility, which is a critical parameter in synthesis, purification, formulation, and various other applications within research and drug development. For quantitative analysis, more advanced techniques such as gravimetric analysis, UV-Vis spectroscopy, or HPLC would be required.

References

- 1. Aromatic ketone [m.chemicalbook.com]

- 2. unacademy.com [unacademy.com]

- 3. Propiophenone, 2,2',4',6'-tetramethyl- | 2040-22-4 | Benchchem [benchchem.com]

- 4. chem.ws [chem.ws]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide on Tetramethylpropiophenone Isomers

To: Researchers, Scientists, and Drug Development Professionals

Subject: Discovery and History of 2',2,2,3'-Tetramethylpropiophenone and its Isomers

Executive Summary

This technical guide addresses the inquiry regarding the discovery and history of this compound. Extensive database searches have revealed no specific records for a compound with this precise nomenclature. It is highly probable that this name is either erroneous or refers to an undocumented compound. However, several structural isomers of tetramethylpropiophenone are known and have been characterized. This document provides a comprehensive overview of the available technical data for these isomers, focusing on their synthesis and physical properties. The primary method for the synthesis of such aryl ketones, the Friedel-Crafts acylation, is detailed. Due to the absence of any documented biological studies for these compounds, information on signaling pathways is not included.

Nomenclature and Identification of Tetramethylpropiophenone Isomers

While this compound remains unidentified in public chemical databases, the following isomers have been documented.

| Table 1: Identified Isomers of Tetramethylpropiophenone | |

| Isomer Name | CAS Number |

| 2,2,3',4'-Tetramethylpropiophenone | 7397-00-4 |

| 2,2,3',5'-Tetramethylpropiophenone | 898766-24-0 |

| 2,2',4',6'-Tetramethylpropiophenone | 2040-22-4[1] |

The structural formulas and key identifiers for these compounds are presented below.

| Table 2: Physicochemical Properties of Identified Tetramethylpropiophenone Isomers | |||

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |

| 2,2,3',4'-Tetramethylpropiophenone | C13H18O | 190.28 | 1-(3,4-dimethylphenyl)-2,2-dimethylpropan-1-one |

| 2,2,3',5'-Tetramethylpropiophenone | C13H18O | 190.28 | 1-(3,5-dimethylphenyl)-2,2-dimethylpropan-1-one |

| 2,2',4',6'-Tetramethylpropiophenone | C13H18O | 190.28[1] | 2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one[1] |

Synthesis Methodology: Friedel-Crafts Acylation

The most probable synthetic route to tetramethylpropiophenones is the Friedel-Crafts acylation of a corresponding tetramethyl-substituted benzene derivative with pivaloyl chloride. This electrophilic aromatic substitution reaction is a standard method for the formation of aryl ketones.

General Experimental Protocol:

-

Reaction Setup: A solution of the appropriate tetramethylbenzene (1.0 equivalent) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) is prepared in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃) (1.1 equivalents), is added portion-wise to the stirred solution at 0 °C.

-

Acylating Agent Addition: Pivaloyl chloride (1.05 equivalents) is dissolved in the same dry, inert solvent and added dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a period of 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is cooled to 0 °C and quenched by the slow addition of ice-cold water, followed by dilute hydrochloric acid.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired tetramethylpropiophenone.

Spectroscopic Data

While specific spectra are not publicly available in detail, databases indicate the availability of 13C NMR data for 2,2',4',6'-tetramethylpropiophenone.[1] The expected NMR and mass spectrometry data would be consistent with the respective structures.

| Table 3: Predicted Spectroscopic Data Characteristics | ||

| Technique | 2,2,3',4'-Tetramethylpropiophenone | 2,2',4',6'-Tetramethylpropiophenone |

| ¹H NMR | Aromatic protons (3H), two distinct methyl groups on the aromatic ring (6H), and a tert-butyl group (9H). | Aromatic protons (2H), three distinct methyl groups on the aromatic ring (9H), and an isopropyl group (7H). |

| ¹³C NMR | Carbonyl carbon, aromatic carbons, and aliphatic carbons corresponding to the methyl and tert-butyl groups. | Carbonyl carbon, aromatic carbons, and aliphatic carbons corresponding to the methyl and isopropyl groups. |

| Mass Spec (EI) | Molecular ion peak at m/z = 190, with characteristic fragmentation patterns including the loss of the tert-butyl group. | Molecular ion peak at m/z = 190, with fragmentation patterns including the loss of the isopropyl group. |

Visualizations

References

An Examination of 2',2,2,3'-Tetramethylpropiophenone: A Compound Undocumented in Public Scientific Literature

A comprehensive search of scientific databases and chemical registries reveals a significant finding: there is currently no publicly available research data, experimental protocols, or documented applications for the chemical compound 2',2,2,3'-Tetramethylpropiophenone. This absence of information prevents the creation of an in-depth technical guide as requested. While the query specifies this particular isomer, extensive searches have instead yielded information on related, but structurally distinct, isomers.

This whitepaper will address the lack of available information for this compound and, for contextual purposes, will briefly touch upon the documented properties of a related isomer, 2,2',4',6'-Tetramethylpropiophenone, to highlight the specificity of chemical structures and their corresponding research landscapes.

The Subject of Inquiry: this compound

A systematic search for "this compound" across prominent chemical databases, including PubChem, and scholarly literature archives has yielded no specific results. This suggests that this particular structural isomer has not been synthesized, characterized, or investigated in a capacity that has led to public documentation. Consequently, there is no information regarding its synthesis, biological activity, or potential research applications. Therefore, the core requirements of this technical guide—quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled for this compound.

A Look at a Related Isomer: 2,2',4',6'-Tetramethylpropiophenone

In contrast to the requested compound, information is available for the isomer 2,2',4',6'-Tetramethylpropiophenone . It is crucial to emphasize that this is a different molecule with a distinct chemical structure and, therefore, different physical, chemical, and biological properties.

Chemical and Physical Properties of 2,2',4',6'-Tetramethylpropiophenone

For illustrative purposes, the following table summarizes the basic chemical properties of this related isomer.

| Property | Value | Source |

| CAS Number | 2040-22-4 | [1] |

| Molecular Formula | C₁₃H₁₈O | [1][2] |

| Molecular Weight | 190.28 g/mol | [1][2] |

| IUPAC Name | 2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one | [1] |

It is important to note that this data does not apply to this compound.

The Importance of Isomeric Specificity in Research

The absence of data for this compound alongside the existence of data for its isomers underscores a fundamental concept in chemical and pharmaceutical research: the critical importance of isomeric structure. Even minor changes in the arrangement of atoms within a molecule can lead to vastly different biological activities and chemical properties. Therefore, data from one isomer cannot be extrapolated to another.

Conclusion

While the initial intent was to provide a comprehensive technical guide on the research applications of this compound, a thorough investigation has revealed a complete lack of publicly available information on this specific compound. This highlights a potential gap in the explored chemical space or indicates that research into this particular isomer has not been pursued or published. Researchers, scientists, and drug development professionals are therefore advised that there is no established body of work to draw upon for this molecule. Any future investigation into this compound would represent a novel area of chemical research.

References

Navigating the Safety Landscape of 2',2,2,3'-Tetramethylpropiophenone: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the potential hazards, safe handling procedures, and emergency responses associated with 2',2,2,3'-Tetramethylpropiophenone, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific isomer, the information presented is extrapolated from data on analogous compounds and should be interpreted with caution.

Hazard Identification and Classification

Based on data for similar compounds, this compound is anticipated to pose the following hazards:

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye damage.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

GHS Hazard Pictograms (Anticipated):

Signal Word (Anticipated): Danger[1]

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

Quantitative data for this compound is not available. The following table summarizes general properties based on related compounds.

| Property | Anticipated Value |

| Molecular Formula | C₁₃H₁₈O |

| Molecular Weight | 190.28 g/mol [2] |

| Appearance | Likely a liquid or low-melting solid |

| Odor | Characteristic |

| Solubility | Likely insoluble in water, soluble in organic solvents |

Safe Handling and Storage

Personal Protective Equipment (PPE)

A thorough risk assessment should guide the selection of appropriate PPE. The following are general recommendations:

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles or a face shield.[3] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene), lab coat, and appropriate footwear. |

| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[3] |

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from incompatible materials such as oxidizing agents.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |

| Skin Contact | Immediately wash the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Evacuate unnecessary personnel from the area.

-

Wear appropriate personal protective equipment (see Section 3.1).

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols Workflow

The following diagram illustrates a general workflow for handling a chemical like this compound in a research setting.

Caption: General laboratory workflow for handling chemical compounds.

Conclusion

While specific data for this compound remains elusive, a cautious approach based on the known hazards of similar compounds is essential for ensuring the safety of all personnel. Researchers and drug development professionals must prioritize a thorough, substance-specific risk assessment and adhere to stringent safety protocols when handling this and any other novel chemical entity. The guidelines presented in this document offer a foundational framework for establishing safe laboratory practices.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2',2,2,3'-Tetramethylpropiophenone

Abstract

This document provides detailed application notes and experimental protocols for the laboratory synthesis of a substituted propiophenone, based on the user-provided name 2',2,2,3'-tetramethylpropiophenone. Due to the ambiguity of the IUPAC name, this document outlines the synthesis of a plausible target molecule, 1-(2,4-dimethylphenyl)-2,2-dimethylpropan-1-one , via a Friedel-Crafts acylation reaction. The synthesis involves two main stages: the preparation of pivaloyl chloride from pivalic acid, and the subsequent Friedel-Crafts acylation of m-xylene with the synthesized pivaloyl chloride. An alternative synthetic route for a related compound, based on a different interpretation of the user's request, is also discussed. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Friedel-Crafts acylation is a fundamental and widely used method for the synthesis of aryl ketones, which are important intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2]

The target molecule, interpreted as 1-(2,4-dimethylphenyl)-2,2-dimethylpropan-1-one, is synthesized by the Friedel-Crafts acylation of m-xylene with pivaloyl chloride. This reaction is expected to proceed with high regioselectivity due to the directing effects of the two methyl groups on the m-xylene ring.

This document provides a comprehensive guide to this synthesis, including the preparation of the necessary acyl chloride precursor and the final acylation step.

Synthesis of 1-(2,4-dimethylphenyl)-2,2-dimethylpropan-1-one

The synthesis is a two-step process, starting with the preparation of pivaloyl chloride from pivalic acid, followed by the Friedel-Crafts acylation of m-xylene.

Step 1: Synthesis of Pivaloyl Chloride

Pivaloyl chloride is prepared by the reaction of pivalic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[3][4][5] This is a standard method for converting carboxylic acids to their corresponding acyl chlorides.

2.1.1. Experimental Protocol for Pivaloyl Chloride Synthesis

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to absorb HCl and SO₂), add pivalic acid and an excess of thionyl chloride.

-

Slowly heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation.

-

Purify the resulting pivaloyl chloride by fractional distillation.

2.1.2. Quantitative Data for Pivaloyl Chloride Synthesis

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Density (g/mL) | Boiling Point (°C) |

| Pivalic Acid | 102.13 | 1.0 | 102.13 g | 0.905 | 163-164 |

| Thionyl Chloride | 118.97 | 2.0 | 147 mL | 1.631 | 79 |

| Pivaloyl Chloride | 120.58 | Theoretical: 1.0 | Theoretical: 120.58 g | 0.985 | 105-106 |

Expected Yield: 85-95%

Step 2: Friedel-Crafts Acylation of m-Xylene with Pivaloyl Chloride

The synthesized pivaloyl chloride is then used to acylate m-xylene in the presence of aluminum chloride.

2.2.1. Experimental Protocol for Friedel-Crafts Acylation

-

To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride and a solvent (e.g., dichloromethane or nitrobenzene).

-

Cool the flask in an ice bath to 0-5 °C.

-

Add m-xylene to the cooled mixture with stirring.

-

Slowly add pivaloyl chloride from the dropping funnel to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

2.2.2. Quantitative Data for Friedel-Crafts Acylation

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Density (g/mL) |

| m-Xylene | 106.17 | 1.2 | 148 mL | 0.864 |

| Pivaloyl Chloride | 120.58 | 1.0 | 122.4 mL | 0.985 |

| Aluminum Chloride | 133.34 | 1.1 | 146.67 g | - |

| 1-(2,4-dimethylphenyl)-2,2-dimethylpropan-1-one | 190.28 | Theoretical: 1.0 | Theoretical: 190.28 g | - |

Expected Yield: 70-85%

Characterization Data for 1-(2,4-dimethylphenyl)-2,2-dimethylpropan-1-one

| Property | Data |

| Molecular Formula | C₁₃H₁₈O |

| Molecular Weight | 190.28 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not available |

| ¹H NMR (CDCl₃, ppm) | δ 7.2-7.0 (m, 3H, Ar-H), 2.3 (s, 6H, Ar-CH₃), 1.3 (s, 9H, C(CH₃)₃) (Predicted) |

| ¹³C NMR (CDCl₃, ppm) | δ 210 (C=O), 140-125 (Ar-C), 45 (C(CH₃)₃), 28 (C(CH₃)₃), 21, 19 (Ar-CH₃) (Predicted) |

| IR (cm⁻¹) | ~1680 (C=O stretch), ~2970 (C-H stretch, sp³), ~3050 (C-H stretch, sp²) |

| Mass Spectrum (m/z) | 190 (M⁺), 133 (M⁺ - C₄H₉), 105 (M⁺ - C₄H₉CO) |

Alternative Synthesis: 1-(Aryl)-2,2,3-trimethylbutan-1-one

Given the ambiguity of the name "this compound," an alternative interpretation could imply the use of 2,2,3-trimethylpropanoic acid as a precursor. The synthesis would follow a similar two-step process.

Step 1: Synthesis of 2,2,3-Trimethylpropanoic Acid

Step 2: Synthesis of 2,2,3-Trimethylpropanoyl Chloride

Once 2,2,3-trimethylpropanoic acid is obtained, it can be converted to the corresponding acyl chloride using thionyl chloride, as described in section 2.1.1.

Step 3: Friedel-Crafts Acylation

The resulting 2,2,3-trimethylpropanoyl chloride can then be reacted with an appropriate aromatic substrate (e.g., toluene to obtain a "3'-methyl" substituent) following the general Friedel-Crafts acylation protocol described in section 2.2.1.

Experimental Workflow and Signaling Pathway Diagrams

Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of 1-(2,4-dimethylphenyl)-2,2-dimethylpropan-1-one.

Friedel-Crafts Acylation Mechanism

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Safety Precautions

-

Thionyl chloride is corrosive and toxic. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Aluminum chloride is a corrosive solid that reacts vigorously with moisture in the air and with water, releasing HCl gas. Handle in a dry environment (e.g., glove box or under an inert atmosphere) and add to reaction mixtures cautiously.

-

Pivaloyl chloride is a flammable and corrosive liquid. Handle with care and avoid inhalation of vapors.

-

The Friedel-Crafts acylation reaction is exothermic. Proper temperature control is crucial to avoid side reactions and ensure safety.

-

The workup procedure involves the use of strong acids and bases. Handle these reagents with appropriate care.

Conclusion

The synthesis of 1-(2,4-dimethylphenyl)-2,2-dimethylpropan-1-one, a plausible interpretation of the requested this compound, can be reliably achieved through a two-step process involving the preparation of pivaloyl chloride followed by a Friedel-Crafts acylation of m-xylene. The provided protocols and data serve as a comprehensive guide for researchers in the field of organic synthesis and drug development. Careful attention to reaction conditions and safety precautions is essential for a successful and safe synthesis.

References

- 1. m.youtube.com [m.youtube.com]

- 2. 1-(2,4-dimethylphenyl)propan-1-one (35031-55-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

Application Notes and Protocols for 2-Hydroxy-2-methyl-1-phenylpropan-1-one as a Photoinitiator

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The user-specified photoinitiator, 2',2,2,3'-TETRAMETHYLPROPIOPHENONE, could not be identified as a commercially available or commonly referenced compound in scientific literature. It is highly probable that this was a typographical error. Based on the structural nomenclature, the widely used photoinitiator 2-Hydroxy-2-methyl-1-phenylpropan-1-one (CAS No. 7473-98-5), commercially known as Darocur® 1173 or Irgacure® 1173, is presented here as the intended subject of this guide. This document provides comprehensive application notes and protocols for its use in photopolymerization.

Introduction

2-Hydroxy-2-methyl-1-phenylpropan-1-one is a highly efficient, liquid, non-yellowing Type I photoinitiator.[1] It is extensively used to initiate the free-radical photopolymerization of unsaturated resins, such as acrylates, upon exposure to ultraviolet (UV) light.[1] Its liquid form and excellent solvency in most common organic solvents and acrylate-based monomers make it easy to incorporate into various formulations.[1] This photoinitiator is particularly valued for applications where minimal yellowing after prolonged sunlight exposure is critical.[1]

Mechanism of Action: Norrish Type I Cleavage

Upon absorption of UV radiation, 2-Hydroxy-2-methyl-1-phenylpropan-1-one undergoes a Norrish Type I cleavage, a unimolecular bond scission, to generate two free radical species. These radicals then initiate the polymerization of monomers and oligomers in the formulation.

Caption: Photoinitiation via Norrish Type I Cleavage.

Physicochemical and Spectroscopic Properties

A summary of the key properties of 2-Hydroxy-2-methyl-1-phenylpropan-1-one is provided below.

| Property | Value | Reference |

| Chemical Name | 2-Hydroxy-2-methyl-1-phenylpropan-1-one | [1] |

| Synonyms | Darocur 1173, Irgacure 1173, HMPP | [1] |

| CAS Number | 7473-98-5 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | |

| Molecular Weight | 164.2 g/mol | |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Density (at 25°C) | 1.077 g/mL | |

| Melting Point | 4°C | |

| Boiling Point | 102-103°C at 4 mm Hg | |

| UV Absorption Peaks (in Acetonitrile) | 244 nm, 278 nm, 330 nm | [1] |

| Solubility | Soluble in most organic solvents and acrylates; practically insoluble in water. | [1] |

Applications

This photoinitiator is versatile and finds use in a wide array of applications, including:

-

UV-Curable Clear Coatings: For paper, metal, and plastic substrates.[1]

-

Printing Inks: Including inkjet, flexo, screen, and offset printing.

-

Adhesives and Sealants.

-

3D Printing and Additive Manufacturing: As a component in photopolymer resins.[2]

-

Biomedical Applications: In the fabrication of hydrogels and biocompatible scaffolds.

Experimental Protocols

General Protocol for UV Curing of a Clear Acrylate Coating

This protocol describes the preparation and UV curing of a simple, clear acrylate coating.

Caption: Workflow for UV Curing a Clear Coating.

Materials:

-

Acrylate oligomer (e.g., epoxy diacrylate)

-

Reactive diluent monomer (e.g., hexanediol diacrylate)

-

2-Hydroxy-2-methyl-1-phenylpropan-1-one (Darocur® 1173)

-

Substrate (e.g., glass slide, metal panel)

-

UV curing system (e.g., medium-pressure mercury lamp or UV LED)

Procedure:

-

Formulation: In a light-protected container, prepare the resin mixture by combining the acrylate oligomer and the reactive diluent monomer at the desired ratio (e.g., 50:50 by weight).

-

Photoinitiator Addition: Add 2-Hydroxy-2-methyl-1-phenylpropan-1-one to the resin mixture. The concentration should be optimized for the specific application, typically ranging from 1% to 4% by weight. For thicker films (20-2000 µm), a lower concentration (1.0-3.0%) is often recommended, while for thinner films (5-20 µm), a higher concentration (2.0-4.0%) may be necessary.[1]

-

Mixing: Stir the mixture in the dark or under safe light conditions until the photoinitiator is completely dissolved and the formulation is homogeneous.

-

Application: Apply a thin film of the formulation onto the substrate using a film applicator or spin coater to ensure a uniform thickness.

-

Curing: Expose the coated substrate to UV radiation. The exposure time and intensity will depend on the film thickness, photoinitiator concentration, and the specific UV source. A typical medium-pressure mercury lamp or a UV LED with an emission spectrum overlapping the absorption peaks of the photoinitiator (around 330 nm) is suitable.

-

Characterization: After curing, the film can be characterized for properties such as hardness, adhesion, gloss, and chemical resistance.

Protocol for Determining the Influence of Photoinitiator Concentration on Cure Depth

This protocol is designed to systematically evaluate how the concentration of 2-Hydroxy-2-methyl-1-phenylpropan-1-one affects the depth of cure in a photopolymerizable resin.

Materials:

-

Monomer/oligomer resin formulation

-

Varying concentrations of 2-Hydroxy-2-methyl-1-phenylpropan-1-one (e.g., 0.1, 0.5, 1.0, 2.0, 3.0, 4.0 wt%)

-

A mold of known depth (e.g., a small cylindrical well)

-

UV light source with controlled intensity

-

Calipers or a micrometer

Procedure:

-

Prepare Formulations: Create a series of resin formulations, each with a different concentration of the photoinitiator.

-

Fill Molds: Fill the molds with each formulation to a consistent height.

-

UV Exposure: Expose each sample to the UV light source for a fixed period. Ensure the light intensity is constant across all samples.

-

Remove Uncured Resin: After exposure, carefully remove the uncured liquid resin from the top of the sample, for instance, by washing with a suitable solvent (e.g., isopropanol).

-

Measure Cure Depth: Measure the thickness of the solidified polymer disc using calipers or a micrometer.

-

Data Analysis: Plot the cure depth as a function of the photoinitiator concentration to determine the optimal concentration for maximizing cure depth. It has been observed that an optimal photoinitiator concentration exists that maximizes the gel cure depth.[3]

Quantitative Data

The performance of a photopolymer system is highly dependent on the concentration of the photoinitiator. The following tables summarize key performance metrics.

Table 1: Influence of Photoinitiator Concentration on Acrylate Conversion and Hardening Rate

Based on a study with an epoxy diacrylate/hexanediol diacrylate (50/50 w/w) system.

| Photoinitiator Conc. (wt%) | Acrylate Conversion (%) after 1.2s UV Exposure | Hardening Rate (relative units) |

| 0.0 | ~10 | Very Slow |

| 0.5 | ~60 | Moderate |

| 1.0 | ~85 | Optimal |

| 1.5 | ~80 | High |

| 2.0 | ~75 | High |

Note: An optimal concentration of 1% was identified in this specific study, leading to the highest conversion and a rapid hardening rate. Higher concentrations can lead to a filtering effect, reducing the UV light penetration and thus the overall conversion.[4]

Table 2: Mechanical Properties of UV-Cured Polyisobutylene-Based Networks

These networks were cured using 2-Hydroxy-2-methyl-1-phenylpropan-1-one.

| Polymer System | Tensile Strength (MPa) | Young's Modulus (MPa) |

| Linear PIB Diacrylate | 0.15 - 0.80 | 0.13 - 1.8 |

| PIB Triacrylate | (Data varies with MW) | (Data varies with MW) |

Note: The mechanical properties are highly dependent on the macromonomer architecture and molecular weight.[5]

Safety and Handling

2-Hydroxy-2-methyl-1-phenylpropan-1-one should be handled in accordance with good industrial hygiene and safety practices. It is harmful if swallowed. Wear suitable protective clothing, gloves, and eye/face protection. Avoid breathing vapor. For detailed information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) in the Photopolymerization of Acrylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photopolymerization is a cornerstone technology in materials science, enabling the rapid, solvent-free, and spatially controlled curing of liquid resins into solid polymers. This process is pivotal in applications ranging from advanced coatings and adhesives to 3D printing and the fabrication of biomedical devices. The efficacy of photopolymerization hinges on the photoinitiator, a compound that absorbs light and generates reactive species to initiate polymerization.

This document provides detailed application notes and protocols for the use of 2,2-dimethoxy-2-phenylacetophenone (DMPA), a highly efficient Type I photoinitiator, in the free-radical polymerization of acrylate-based monomers. DMPA is widely utilized due to its high reactivity and the colorless nature of the resulting polymers.[1] These notes are intended to guide researchers in optimizing their photopolymerization processes.

Mechanism of Action: Type I Photoinitiation

DMPA, also known as Irgacure 651, is a cleavage-type (Type I) photoinitiator.[2] Upon exposure to ultraviolet (UV) light, typically around 365 nm, the DMPA molecule absorbs a photon and undergoes homolytic cleavage (α-cleavage) to form two distinct free radicals: a benzoyl radical and an acetal radical. Both of these radicals are capable of initiating the polymerization of acrylate monomers by attacking their carbon-carbon double bonds, thus starting the chain reaction that leads to the formation of a cross-linked polymer network.[1][2]

The initiation process is extremely rapid and allows for high cure speeds, a significant advantage over thermal curing methods.[2]

Quantitative Data Presentation

The efficiency of acrylate photopolymerization is critically dependent on experimental parameters such as photoinitiator concentration and the intensity of the light source. The following tables summarize key quantitative data extracted from various studies on DMPA-initiated polymerization.

Table 1: Effect of DMPA Concentration on Polymerization Kinetics

Increasing the concentration of DMPA generally leads to a higher rate of polymerization due to an increased generation of initiating radicals. However, at very high concentrations, a "screening effect" can occur, where the photoinitiator molecules at the surface absorb most of the light, reducing the light penetration and thus the polymerization rate in the deeper layers of the sample.[1] An optimal concentration is often found to be between 0.25 and 0.5 wt%.[1]

| Monomer System | DMPA Concentration (wt%) | Light Intensity (mW/cm²) | Max. Polymerization Rate (Rp,max) (%·s⁻¹) | Final Conversion (%) | Reference |

| BisTEG Methacrylate | 0.125 | 30 | ~15 | ~65 | [1][3] |

| BisTEG Methacrylate | 0.25 | 30 | ~25 | ~75 | [1][3] |

| BisTEG Methacrylate | 0.5 | 30 | ~25 | ~75 | [1][3] |

| HEMA/HEMA-BDI | 0.2 | 300 | 12.1 ± 0.6 | 76.8 ± 1.1 | [4] |

| Naphthyl Methacrylate (Bulk) | 0.1 | Not Specified | Varies by monomer | Varies by monomer | [5] |

Note: Data for BisTEG Methacrylate were estimated from graphical representations in the cited literature. HEMA = 2-hydroxyethyl methacrylate.

Table 2: Effect of Light Intensity on Polymerization Kinetics

The rate of polymerization is strongly influenced by the intensity of the UV light source. Higher light intensity increases the rate of radical formation, leading to faster polymerization and often higher final conversion.[6][7]

| Monomer System | DMPA Concentration (wt%) | Light Intensity (mW/cm²) | Max. Polymerization Rate (Rp,max) (s⁻¹) | Final Conversion (%) | Reference |

| DEGDMA | 0.1 | 0.6 | 0.001 | ~48 | [8] |

| DEGDMA | 0.1 | 4.7 | 0.004 | ~56 | [8] |

| TrMPTMA | 0.01 (molar ratio) | 0.05 | ~0.0015 | ~60 | [6] |

| TrMPTMA | 0.01 (molar ratio) | 0.70 | ~0.006 | ~75 | [6] |

Note: Data were extracted or estimated from graphical representations in the cited literature. DEGDMA = Diethylene glycol diacrylate; TrMPTMA = Trimethylolpropane trimethacrylate.

Experimental Protocols

The following protocols provide a general framework for conducting acrylate photopolymerization experiments using DMPA. The primary analytical method for real-time monitoring is Fourier-Transform Infrared (FTIR) spectroscopy, which tracks the disappearance of the acrylate C=C double bond peak.

Protocol 1: Sample Preparation

-

Monomer Selection: Choose the desired acrylate or methacrylate monomer or a mixture of monomers (e.g., BisGMA/TEGDMA, HDDA).

-

Photoinitiator Dissolution: Accurately weigh the required amount of DMPA (e.g., 0.1 to 0.5 wt% relative to the monomer weight).

-

Mixing: Add the DMPA to the liquid monomer formulation. Mix thoroughly in a dark environment or under safe-light conditions (e.g., using a yellow light source) to prevent premature polymerization. Gentle heating or vortexing can aid in dissolution.

-

Inhibitor (Optional): For some applications, a small amount of an inhibitor like BHT (Butylated hydroxytoluene, e.g., 0.1 wt%) can be added to enhance storage stability.[4]

-

Storage: Store the final resin formulation in an opaque container, protected from light, until use.

Protocol 2: Photopolymerization Using Real-Time FTIR Spectroscopy

This protocol allows for the kinetic analysis of the polymerization reaction.

-

FTIR Setup:

-

Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Set the instrument to collect spectra in rapid succession (e.g., 1-20 spectra per second).[9]

-

The key acrylate peak to monitor is the C=C stretching vibration at approximately 1635 cm⁻¹ or the C=C twisting vibration around 810 cm⁻¹.[2][9]

-

-

Sample Application:

-